molecular formula C20H24N2O B579715 Taberpsychine CAS No. 19452-84-7

Taberpsychine

Cat. No.: B579715
CAS No.: 19452-84-7
M. Wt: 308.425
InChI Key: HKVAGGQESSDYDU-ULEQMKIASA-N
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Description

Taberpsychine is a naturally occurring indole alkaloid found in certain plants, particularly within the Apocynaceae family. This compound is known for its complex polycyclic structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence Taberpsychine’s efficacy and stability. Interactions with food, other drugs, or endogenous molecules may affect its bioactivity.

References:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taberpsychine involves several key steps, including Mannich-type cyclization, SmI2-mediated coupling, and iodo-induced cyclization. The process begins with commercially available starting materials, leading to the formation of a common intermediate. This intermediate undergoes a series of reactions to construct the indole-fused azabicyclo[3.3.1]nonane core, which is characteristic of this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of efficient and stereoselective reactions ensures the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Taberpsychine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Taberpsychine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antihypertensive properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and hypertension.

Comparison with Similar Compounds

Taberpsychine is structurally related to other indole alkaloids, such as:

  • Akuammidine
  • Vincamedine
  • Vincarine
  • Quebrachidine
  • Vincamajine
  • Alstiphylianine J
  • Dihydrokoumine

These compounds share similar polycyclic structures and biological activities but differ in their specific functional groups and stereochemistry. This compound’s unique structure and biological activities make it a valuable compound for scientific research .

Biological Activity

Taberpsychine, a monoterpenoid indole alkaloid derived from the plant Tabernaemontana corymbosa, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic structure typical of many indole alkaloids. Its molecular formula is C₁₉H₂₃N₃O, and it features a nitrogen atom within a cyclic framework, which is crucial for its biological interactions. The structural uniqueness contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Effects : this compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent. Studies have highlighted its ability to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial drugs .
  • Cytotoxic Properties : The compound demonstrates significant cytotoxicity against cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in malignant cells, indicating its potential role in cancer therapy .
  • Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases. This property opens avenues for investigating its use in treating conditions like Alzheimer's disease.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

  • Cytotoxicity Assays : In studies involving breast cancer cell lines (MCF-7), this compound exhibited IC₅₀ values in the micromolar range, indicating potent cytotoxic effects. The mechanism appears to involve the activation of apoptotic pathways .
  • Antimicrobial Testing : Tests against Staphylococcus aureus and Candida albicans demonstrated that this compound significantly reduced microbial viability at concentrations as low as 10 µg/mL.

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through various methods, with significant advancements made in understanding its stereochemistry. Notably, the synthesis involves key reactions such as intramolecular cycloaddition and Lewis acid-mediated cyclizations, which are critical for obtaining high yields of the compound .

Comparative Analysis with Related Alkaloids

This compound shares structural similarities with other monoterpenoid indole alkaloids. The following table summarizes some related compounds and their biological activities:

CompoundStructural FeaturesBiological Activity
This compound Tetracyclic indole alkaloidAntimicrobial, cytotoxic
Koumine Indole structureAntimicrobial, anti-inflammatory
Isodihydrokoumine Related tetracyclic structureSimilar cytotoxic effects
Vincamine Tetracyclic with substitutionsCognitive enhancement

This comparison highlights the unique properties of this compound while also indicating areas for further exploration regarding its therapeutic applications.

Properties

IUPAC Name

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAGGQESSDYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Taberpsychine and where is it found?

A1: this compound is an indole alkaloid primarily found in the Tabernaemontana species of plants, notably Tabernaemontana psychotrifolia. [, ] It is structurally related to other Gelsemium alkaloids like koumine and koumidine. [, ]

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts do not specify spectroscopic data, they describe this compound having the molecular formula C20H24N2O. [] Its structure can be characterized by a tetracyclic core, incorporating an indole moiety. [, ]

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic routes to this compound have been explored. One approach utilizes a multi-step process starting with commercially available materials and employing key reactions like an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid mediated cyclizations. [] Other methods utilize ajmaline as a starting material and mimic biosynthetic transformations. [, ] Notably, asymmetric synthesis using L-tryptophan as a chiral starting material has also been reported. [, , ]

Q4: Have the absolute configurations of this compound and related alkaloids been determined?

A4: Yes, research has established the absolute configurations of this compound, koumidine, and N-demethoxyrankinidine through stereoselective transformations starting from ajmaline. [, ]

Q5: Has the biosynthesis of this compound been investigated?

A5: While the provided abstracts don't directly explore this compound biosynthesis, they highlight the use of biomimetic synthetic strategies inspired by the natural pathways. [, ] This suggests an ongoing interest in understanding the biosynthesis of this alkaloid.

Q6: Are there any known biological activities or pharmacological applications of this compound?

A6: The provided research focuses primarily on the isolation, structural elucidation, and chemical synthesis of this compound. [1-16] Therefore, detailed information regarding its biological activities, pharmacological properties, or potential therapeutic applications is not available within these specific research articles.

Q7: What is the significance of this compound in the broader context of alkaloid research?

A7: this compound's complex structure and its relationship to other bioactive Gelsemium alkaloids make it an intriguing target for synthetic chemists. [, , , ] Furthermore, its presence in Tabernaemontana species, known for producing diverse alkaloids with potential medicinal properties, suggests this compound itself might possess interesting biological activities worthy of further investigation. [, ]

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